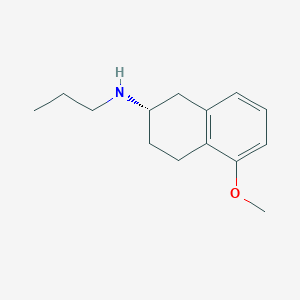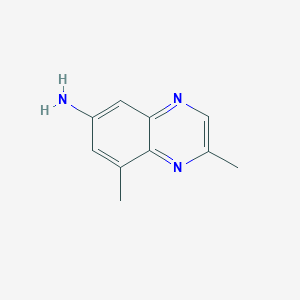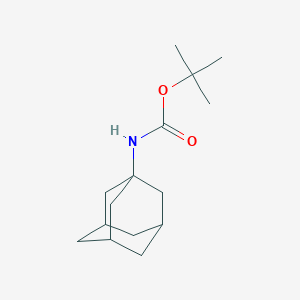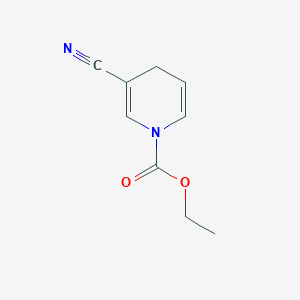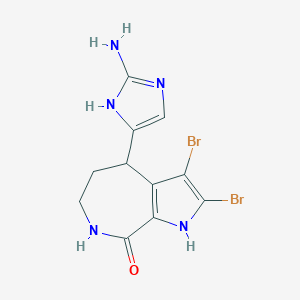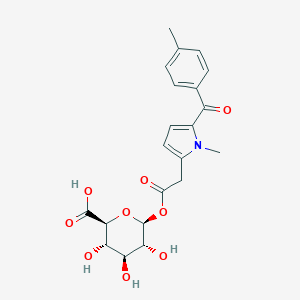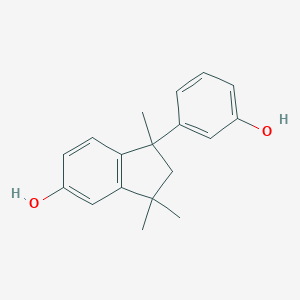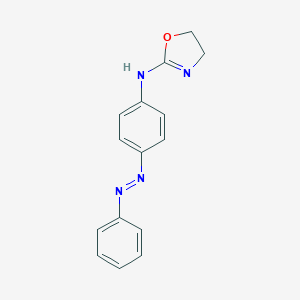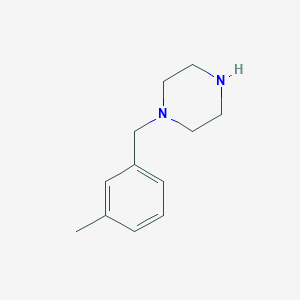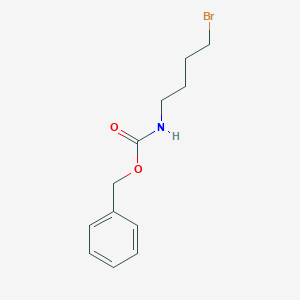
Benzyl (4-bromobutyl)carbamate
Übersicht
Beschreibung
Benzyl (4-bromobutyl)carbamate is a fatty chain-connected compound with a molecular weight of 286.16 and a molecular formula of C12H16BrNO2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient method for the preparation of urea, carbamates, and thiocarbamates . N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis
The molecular structure of Benzyl (4-bromobutyl)carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a 4-bromobutyl group . The InChI string representation of the molecule isInChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) . Physical And Chemical Properties Analysis
Benzyl (4-bromobutyl)carbamate has a molecular weight of 286.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 7 . The exact mass is 285.03644 g/mol .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Benzyl carbamates, including derivatives like Benzyl (4-bromobutyl)carbamate, have been studied for their potential role as modulators of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1). Inhibition of BACE1 is a promising strategy for Alzheimer’s disease treatment as it blocks the formation of amyloid-β plaques, a hallmark of the disease .
Medicinal Chemistry
In medicinal chemistry, Benzyl (4-bromobutyl)carbamate can be utilized as a building block for the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can undergo transcarbamation reactions, which are useful for modifying the structure of carbamates and creating new compounds with potential applications in drug development .
Peptide Chemistry
Benzyl carbamates are often used as protecting groups for amines and amino acids in peptide chemistry. The benzyl group can be removed under mild conditions, making it a versatile tool for synthesizing peptides with precise structures .
Chemical Stability Studies
The chemical stability of Benzyl (4-bromobutyl)carbamate makes it a candidate for studying the stability of carbamate groups in different chemical environments. This is crucial for the development of stable drug formulations .
Enzyme Inhibition Research
Research into enzyme inhibitors often utilizes benzyl carbamates as potential candidates. Their ability to inhibit certain enzymes can be harnessed for the treatment of various diseases, beyond Alzheimer’s .
Eigenschaften
IUPAC Name |
benzyl N-(4-bromobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXYYVDRCHWCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627713 | |
| Record name | Benzyl (4-bromobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-bromobutyl)carbamate | |
CAS RN |
101625-10-9 | |
| Record name | Benzyl (4-bromobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



